(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone
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Overview
Description
(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features both nitrofuran and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-(4-nitrophenyl)piperazine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where nitro groups are converted to amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The presence of nitrofuran and nitrophenyl groups makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone involves its interaction with biological macromolecules. The nitrofuran group can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The nitrophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)piperazin-1-ylmethanone: Lacks the nitrofuran group but shares the nitrophenyl-piperazine structure.
(5-Nitrofuran-2-yl)methanone: Contains the nitrofuran group but lacks the piperazine structure.
Uniqueness
(5-Nitrofuran-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone is unique due to the combination of both nitrofuran and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N4O6 |
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Molecular Weight |
346.29 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H14N4O6/c20-15(13-5-6-14(25-13)19(23)24)17-9-7-16(8-10-17)11-1-3-12(4-2-11)18(21)22/h1-6H,7-10H2 |
InChI Key |
NYJLVXQAWKGSHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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